molecular formula C14H11N3S B1347676 4-anilinoquinazoline-2(1H)-thione CAS No. 35696-83-4

4-anilinoquinazoline-2(1H)-thione

Cat. No.: B1347676
CAS No.: 35696-83-4
M. Wt: 253.32 g/mol
InChI Key: ADLSBRLSQMUINQ-UHFFFAOYSA-N
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Description

4-anilinoquinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of an anilino group and a thione moiety in the structure of this compound contributes to its unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

4-Anilinoquinazoline-2(1H)-thione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the epidermal growth factor receptor (EGFR), where this compound acts as an inhibitor . This inhibition is significant because EGFR is involved in cell proliferation and survival, making this compound a potential candidate for anticancer therapies. Additionally, this compound has been shown to interact with other kinases, further highlighting its role in regulating cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by inhibiting EGFR signaling, leading to reduced cell proliferation and increased cell death . Moreover, this compound affects the expression of genes involved in cell cycle regulation, further contributing to its anticancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of the receptor . This inhibition disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation . Additionally, this compound can inhibit other kinases, further amplifying its effects on cellular signaling .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are particularly evident in in vitro studies, where continuous exposure to the compound leads to significant changes in cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound . Additionally, this compound can influence metabolic flux and metabolite levels, further affecting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The distribution of this compound is also influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . For example, in the nucleus, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, further modulating its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilinoquinazoline-2(1H)-thione typically involves the reaction of 2-aminobenzamide with aniline and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-anilinoquinazoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione moiety can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.

    Substitution: The anilino group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-anilinoquinazoline-2(1H)-thione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: It has shown promise as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-anilinoquinazoline-2(1H)-thione involves its interaction with molecular targets such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-anilinoquinazoline: Lacks the thione moiety but shares the quinazoline and anilino groups.

    4-anilinoquinazoline-2-carbonitrile: Contains a nitrile group instead of a thione.

    4-anilinoquinazoline-2-sulfonamide: Contains a sulfonamide group instead of a thione.

Uniqueness

4-anilinoquinazoline-2(1H)-thione is unique due to the presence of the thione moiety, which imparts distinct chemical reactivity and biological activity. The thione group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other scientific research applications.

Properties

IUPAC Name

4-anilino-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c18-14-16-12-9-5-4-8-11(12)13(17-14)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLSBRLSQMUINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357738
Record name 4-Anilinoquinazoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35696-83-4
Record name NSC75189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Anilinoquinazoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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